
Sumatriptan(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sumatriptan(1+) is an organic cation obtained by protonation of the tertiary amino function of sumatriptan. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a sumatriptan.
Scientific Research Applications
Mechanism of Action in Migraine Treatment
Sumatriptan, a 5HT1B/1D-receptor agonist, is known for its effectiveness in treating migraines. Its therapeutic action partly stems from the vasoconstriction of overly dilated cranial blood vessels, which is a response mediated by the 5HT1B-receptor. Moreover, it inhibits the release of vasoactive neuropeptides from trigeminal sensory fibers in the meninges, a crucial aspect of migraine pathology. The differential distribution of 5HT1B and 5HT1D-receptor subtypes within the human trigemino-cerebrovascular system suggests important implications for developing new antimigraine drugs (Longmore et al., 1997).
Exploration of Abuse Potential
A study evaluating the psychoactivity and abuse potential of sumatriptan, conducted through a double-blind Latin-square crossover study, found that sumatriptan, while psychoactive and distinguishable from placebo, showed a dose-related decrease in euphoria scores and elevated scores in apathetic sedation and disliking. It was not identified as a prototypic drug of abuse, indicating a low potential for misuse (Sullivan et al., 1992).
Vascular and Hemodynamic Effects
Sumatriptan's effects on the coronary artery and central hemodynamics were investigated in a study where its infusion caused a significant increase in systemic and pulmonary arterial pressures and a reduction in coronary artery diameter. These findings highlight sumatriptan's vasopressor response in systemic and pulmonary arterial circulations and its vasoconstriction capabilities, crucial for understanding its role in migraine treatment (Macintyre et al., 1992).
Novelty and Clinical Experience
Sumatriptan's emergence marked the beginning of a molecular era in migraine treatment. Being an indole derivative with agonist properties at the 5-HT1D subtype receptor, it is the first medication of its kind to exhibit receptor-selective properties for treating acute migraine headaches. This novel mechanism, shared with other compounds like dihydroergotamine, opened new avenues in migraine pharmacotherapy (Moskowitz & Cutrer, 1993).
properties
Product Name |
Sumatriptan(1+) |
|---|---|
Molecular Formula |
C14H22N3O2S+ |
Molecular Weight |
296.41 g/mol |
IUPAC Name |
dimethyl-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]azanium |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/p+1 |
InChI Key |
KQKPFRSPSRPDEB-UHFFFAOYSA-O |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



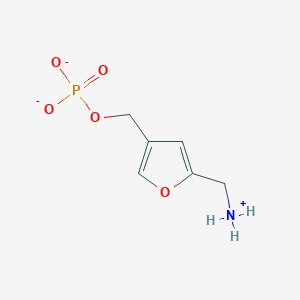

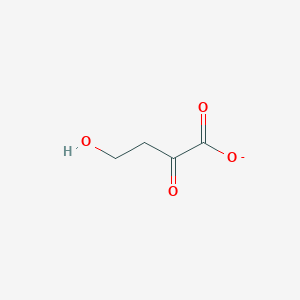

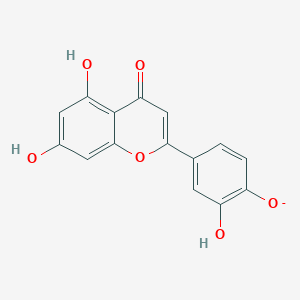

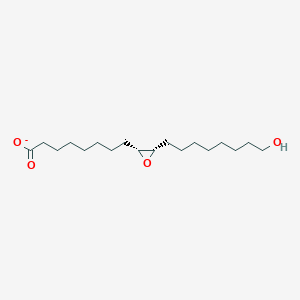
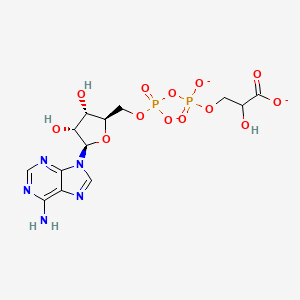

![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
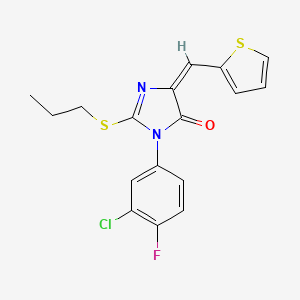

![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)
![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)